ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a heterocyclic compound with a unique structure that includes a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is formed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazine derivatives and heterocyclic compounds with related structures. Examples include:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 2,5-dimethyl-1,3,4-thiadiazole
- 1,2,6-thiadiazine derivatives
Uniqueness
ethyl 2,5-dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is unique due to its specific functional groups and the arrangement of atoms within the thiadiazine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-4-14-8(11)7-5-10(3)15(12,13)9-6(7)2/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPARNABUPQIKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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